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Compound of Interest

Compound Name: 4-(Furan-2-ylmethoxy)aniline

Cat. No.: B070057 Get Quote

An In-depth Technical Guide to the Physical and Chemical Properties of 4-(Furan-2-
ylmethoxy)aniline

This technical guide provides a comprehensive overview of the physical, chemical, and

potential pharmacological properties of 4-(Furan-2-ylmethoxy)aniline. The information is

targeted towards researchers, scientists, and professionals in the field of drug development.

Due to the limited availability of direct experimental data for this specific compound, this guide

leverages data from closely related analogs and established chemical principles to predict its

characteristics and outline a plausible synthetic route.

Chemical Identity and Physical Properties
4-(Furan-2-ylmethoxy)aniline, with the molecular formula C₁₁H₁₁NO₂, is an aromatic amine

containing a furan moiety linked to an aniline core via an ether linkage. Its structure suggests

potential for various chemical interactions and biological activities. While specific experimental

data for this compound is not readily available in the literature, its physical properties can be

predicted based on its constituent parts and similar molecules.

Table 1: Predicted Physicochemical Properties of 4-(Furan-2-ylmethoxy)aniline
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Property Predicted Value Notes

Molecular Weight 189.21 g/mol
Calculated from the molecular

formula.

Appearance Off-white to light brown solid
Based on the appearance of

similar aniline derivatives.

Melting Point Not available
Expected to be a solid at room

temperature.

Boiling Point Not available
Likely to decompose at high

temperatures.

Solubility

Sparingly soluble in water;

soluble in organic solvents like

ethanol, methanol, and DMSO.

Typical solubility for aromatic

amines with ether linkages.

Synthesis Protocol
A plausible and efficient method for the synthesis of 4-(Furan-2-ylmethoxy)aniline is the

Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution

of a halide by an alkoxide. In this case, the synthesis would proceed by reacting 4-aminophenol

with a furfuryl halide (e.g., furfuryl chloride or bromide) in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis of 4-
(Furan-2-ylmethoxy)aniline
Materials:

4-Aminophenol

Furfuryl chloride (or furfuryl bromide)

Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

Acetone or Dimethylformamide (DMF)

Ethyl acetate
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Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

Reaction Setup: To a round-bottom flask, add 4-aminophenol (1.0 equivalent) and a suitable

solvent such as acetone or DMF.

Base Addition: Add a base, such as potassium carbonate (1.5 equivalents) or sodium

hydroxide (1.2 equivalents), to the mixture. Stir the suspension at room temperature for 30

minutes to form the phenoxide.

Addition of Alkyl Halide: Slowly add furfuryl chloride (1.1 equivalents) to the reaction mixture.

Reaction: Heat the mixture to reflux (typically 50-80°C, depending on the solvent) and

monitor the reaction progress using thin-layer chromatography (TLC). The reaction is

typically complete within 4-8 hours.

Workup: Once the reaction is complete, cool the mixture to room temperature and filter to

remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the

solvent.

Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure to obtain the crude product.

Purification: Purify the crude product by column chromatography on silica gel using a

suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 4-(Furan-2-
ylmethoxy)aniline.

Synthesis Workflow Diagram
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A conceptual workflow for the synthesis of 4-(Furan-2-ylmethoxy)aniline.

Spectroscopic and Chemical Properties
While experimental spectra for 4-(Furan-2-ylmethoxy)aniline are not available, its

characteristic spectral data can be predicted based on the analysis of analogous compounds.

Table 2: Predicted Spectroscopic Data for 4-(Furan-2-ylmethoxy)aniline
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Technique
Predicted Chemical Shifts (δ) /
Wavenumbers (cm⁻¹)

¹H NMR

Aniline Protons: 6.6-6.8 ppm (d, 2H), 6.8-7.0

ppm (d, 2H). Furan Protons: 6.3-6.4 ppm (m,

1H), 7.4-7.5 ppm (m, 1H), 6.4-6.5 ppm (m, 1H).

Methylene Protons (-O-CH₂-): 4.9-5.1 ppm (s,

2H). Amine Protons (-NH₂): 3.5-4.5 ppm (br s,

2H).

¹³C NMR

Aniline Carbons: 115-116 ppm, 140-142 ppm,

150-152 ppm. Furan Carbons: 110-111 ppm,

142-144 ppm, 108-110 ppm, 150-152 ppm.

Methylene Carbon (-O-CH₂-): 65-70 ppm.

IR Spectroscopy

N-H Stretch: 3300-3500 cm⁻¹ (two bands). C-H

Aromatic Stretch: 3000-3100 cm⁻¹. C-O-C

Stretch: 1200-1250 cm⁻¹ (asymmetric), 1000-

1050 cm⁻¹ (symmetric). C=C Aromatic Stretch:

1500-1600 cm⁻¹.

Mass Spectrometry [M]⁺: m/z = 189. [M+H]⁺: m/z = 190.

Potential Biological Activity and Signaling Pathways
The structural motifs present in 4-(Furan-2-ylmethoxy)aniline, namely the furan ring and the

aniline core, are found in numerous biologically active compounds. Furan derivatives are

known to exhibit a wide range of pharmacological properties, including antibacterial, antifungal,

antiviral, anti-inflammatory, and anticancer activities. The aniline moiety is also a common

feature in many kinase inhibitors used in oncology.

Given these precedents, 4-(Furan-2-ylmethoxy)aniline could be a valuable scaffold for the

development of novel therapeutic agents. It is hypothesized that this compound could

potentially interact with various biological targets, such as protein kinases, which are crucial

components of cellular signaling pathways.

Hypothetical Signaling Pathway Involvement
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Many small molecule kinase inhibitors target the ATP-binding pocket of kinases, thereby

inhibiting downstream signaling pathways that are often dysregulated in diseases like cancer. A

hypothetical interaction of a 4-(Furan-2-ylmethoxy)aniline-based inhibitor with a generic

kinase signaling pathway is depicted below.

Growth Factor
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(e.g., EGFR, VEGFR)
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(e.g., RAS-RAF-MEK-ERK)

Phosphorylation
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Hypothetical inhibition of a kinase signaling pathway by a 4-(Furan-2-ylmethoxy)aniline
derivative.

Conclusion
4-(Furan-2-ylmethoxy)aniline is a compound with significant potential for applications in

medicinal chemistry and drug discovery. While direct experimental data is limited, this guide

provides a robust framework based on established chemical principles and data from

analogous structures. The proposed synthesis via the Williamson ether synthesis offers a

reliable method for its preparation. The predicted spectroscopic data provides a basis for its

characterization. Furthermore, the presence of the furan and aniline moieties suggests that this

compound and its derivatives could be promising candidates for the development of novel
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therapeutic agents, particularly as kinase inhibitors. Further experimental validation of these

predicted properties and biological activities is warranted to fully explore the potential of this

molecule.

To cite this document: BenchChem. [physical and chemical properties of 4-(Furan-2-
ylmethoxy)aniline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b070057#physical-and-chemical-properties-of-4-furan-
2-ylmethoxy-aniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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